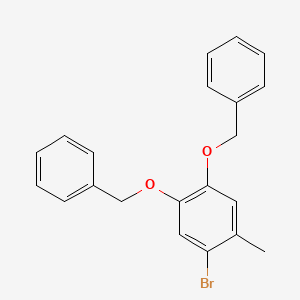

(((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a multi-step process that often starts with simpler benzene compounds as precursors. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involves a four-step reaction starting from p-xylene, which includes nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . This process highlights the complexity and the conditions required for introducing bromine atoms into the benzene ring, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of benzene derivatives can be quite complex, especially when additional functional groups are introduced. For example, the structure of 3,3'-[1,2-Phenylenebis(methylene)]bis(1-propylbenzimidazolium) dibromide hemihydrate shows a central benzene ring with significant dihedral angles between it and adjacent imidazole rings, indicating a non-planar structure . This information can be extrapolated to suggest that the compound of interest may also exhibit non-planarity due to the presence of additional benzene rings and substituents.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be influenced by the presence of bromine as well as other substituents on the benzene ring. While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insights into the reactivity of similar compounds. For example, the electrophosphorescent intermediate discussed in paper and the redox properties of bis(phosphoryl)benzene derivatives in paper suggest that the presence of bromine and other substituents can significantly affect the electronic properties and reactivity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are determined by their molecular structure. The presence of bromine atoms and other substituents can influence properties such as solubility, melting point, and boiling point. The provided papers do not offer direct data on the physical and chemical properties of the compound , but they do provide methods for confirming the structure of synthesized compounds, such as 1H NMR and GC/MS , as well as X-ray crystallography . These techniques are essential for characterizing the physical and chemical properties of new compounds.

Scientific Research Applications

Antioxidant and Anticancer Activities

Compounds structurally related to (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene, specifically bromophenol derivatives, have shown promise in biomedical research for their antioxidant and anticancer properties. Methylated and acetylated bromophenol derivatives, such as 2.,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene, have exhibited significant potential in ameliorating oxidative damage and in the induction of apoptosis in leukemia cells, warranting further investigation (Dong et al., 2022).

Construction of Metal–Organic Systems

Compounds with structural similarity, like flexible dicarboxylate ligands, have been used in the synthesis of metal–organic complexes. These complexes, such as those using 2,2′-(1,2-phenylenebis(methylene))bis(sulfanediyl)dibenzoic acid, are significant in the study of molecular structures and can form various architectures like discrete molecular chairs and layered structures (Dai et al., 2009).

Applications in Organic Electronics

Derivatives of this compound have been explored in the field of organic electronics. For instance, polymers grafted with short poly(phenylene vinylene) chains have shown potential in creating organic light-emitting diodes (OLEDs), highlighting their significance in the development of new electronic materials (Leung et al., 2002).

Liquid Crystalline Polyurethanes

The synthesis of liquid crystalline polyurethanes using compounds like 1,4-bis(p-hydroxybenzoate)phenylene, derived from similar structural components, has been researched. These polyurethanes exhibit thermotropic liquid crystalline properties, useful in materials science for various applications (Xin et al., 2006).

Synthesis of High Aromatic Polymers

Highly aromatic polymers, prepared through Diels-Alder polymerization involving diacetylenes and bis(cyclopentadienones), show significant thermal stability and potential for use as organic dielectrics. These polymers, involving components like 4,4'-(oxy-p-phenylene)bis[2-(4-bromophenyl)-3-(3-methylphenyl)-5-phenylcyclopentadienone], demonstrate the applicability of related compounds in creating new material forms (Kumar & Neenan, 1995).

properties

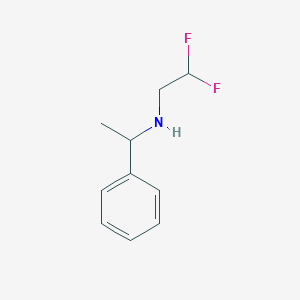

IUPAC Name |

1-bromo-2-methyl-4,5-bis(phenylmethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO2/c1-16-12-20(23-14-17-8-4-2-5-9-17)21(13-19(16)22)24-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDNWQWJNHATIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

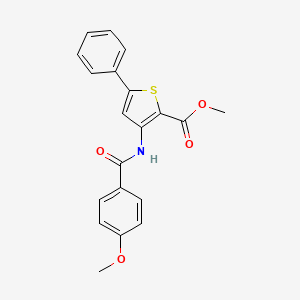

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)

![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)

![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

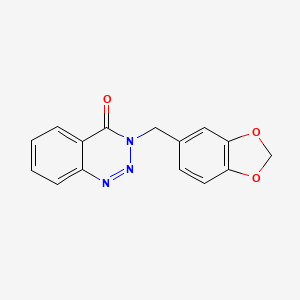

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)